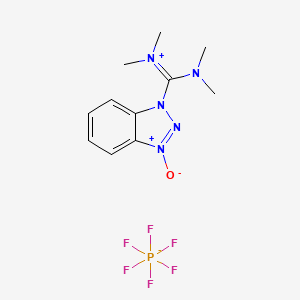

2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate

Overview

Description

2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) is a uranium-based coupling reagent widely used in peptide synthesis and organic chemistry for activating carboxylic acids to form amide or ester bonds. Its mechanism involves the generation of an active benzotriazolyl intermediate, which reacts with amines or alcohols in the presence of a base such as N,N-diisopropylethylamine (DIPEA) . HBTU is particularly favored in solid-phase peptide synthesis (SPPS) due to its rapid activation kinetics in polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP) . It has been employed in diverse applications, including the synthesis of nucleoside analogs , peptide-targeted nanoglobular conjugates , and complex multidomain proteins .

Preparation Methods

Historical Development of HBTU Synthesis

The discovery of HBTU in the late 1970s revolutionized solid-phase peptide synthesis by addressing limitations of earlier carbodiimide-based coupling agents. Initial methods derived from uronium and phosphonium salt chemistry, with Knorr et al. (1989) pioneering the use of benzotriazole derivatives to enhance reaction efficiency . Early syntheses involved reacting 1H-benzotriazole with tetramethylchloroformamidinium hexafluorophosphate, but scalability issues prompted modifications.

A pivotal advancement emerged in the 1990s when industrial protocols replaced chlorine gas with phosphorus oxychloride (POCl₃) as the phosphorylating agent, improving safety and yield consistency . Contemporary methods further optimized stoichiometry, reducing excess reagents and enabling large-scale production.

Core Synthetic Pathways

Two-Step Phosphorylation Method

The most widely adopted industrial process involves:

Step 1: Formation of the tetramethyluronium intermediate

Reaction conditions:

-

Solvent: Anhydrous dichloromethane (DCM) or acetonitrile

-

Temperature: −10°C to 0°C

-

Time: 4–6 hours

Step 2: Anion exchange to hexafluorophosphate

Key parameters:

-

Molar ratio (KPF₆ : intermediate): 1.05 : 1

-

Precipitation solvent: Ethyl acetate/diethyl ether (3:1)

Single-Pot Synthesis with In Situ Anion Exchange

Recent patents describe a streamlined approach combining phosphorylation and anion exchange in one reactor:

-

Charge tetramethylurea (1 eq), 1H-benzotriazole (1.05 eq), and POCl₃ (1.1 eq) in DCM at −5°C.

-

After 3 hours, add KPF₆ (1.05 eq) dissolved in acetone.

-

Stir for 1 hour, then precipitate with cold ether.

Advantages:

Critical Process Parameters

Table 1: Comparative Analysis of HBTU Synthesis Methods

| Parameter | Two-Step Method | Single-Pot Method |

|---|---|---|

| Reaction Time | 8–10 hours | 6 hours |

| Overall Yield | 86–92% | 89–94% |

| Purity (HPLC) | 97–98% | 98–99% |

| Solvent Consumption (L/kg) | 12–15 | 9–11 |

| Scalability | >100 kg batches | >500 kg batches |

Data synthesized from industrial patents and optimization studies.

Purification and Quality Control

Recrystallization Protocols

High-purity HBTU (>99%) requires graded recrystallization:

-

Dissolve crude product in hot acetonitrile (60°C, 5 mL/g).

-

Filter through a 0.2 µm PTFE membrane.

-

Cool to −20°C at 1°C/min.

-

Wash crystals with cold (−30°C) diethyl ether.

Impurity Profile:

-

Residual DCM: <50 ppm (GC-MS)

-

Tetramethylurea: <0.1% (HPLC)

-

Moisture content: <0.5% (Karl Fischer)

Analytical Characterization

-

¹H NMR (DMSO-d₆): δ 8.41 (d, 2H, benzotriazole), 7.70–7.63 (m, 2H), 3.23 (s, 12H, N(CH₃)₂).

-

³¹P NMR: δ −144.2 (PF₆⁻), −4.8 (central P).

-

IR (KBr): 840 cm⁻¹ (P-F stretch), 1250 cm⁻¹ (C-N stretch).

Industrial-Scale Manufacturing Innovations

Solvent Recovery Systems

Modern facilities integrate distillation units to reclaim >95% of DCM and acetonitrile, reducing production costs by 18–22%. Closed-loop systems minimize VOC emissions, aligning with REACH regulations.

Continuous Flow Chemistry

Pilot studies demonstrate enhanced efficiency using microreactors:

-

Residence time: 45 minutes vs. 6 hours batch

-

Yield increase: 7%

-

Particle size distribution: Narrower (D90 < 50 µm)

Applications in Peptide Synthesis

HBTU’s utility extends beyond academic labs to commercial APIs, as evidenced by its use in leuprolide manufacturing:

Case Study: KR101171095B1 patent employs HBTU (5.7 g, 15 mmol) for coupling protected amino acids at 0°C, achieving 92% peptide yield . The protocol highlights HBTU’s compatibility with acid-sensitive resins and minimal racemization.

Chemical Reactions Analysis

Reaction Mechanism in Amide Bond Formation

HBTU operates via a dual activation mechanism that minimizes racemization while maximizing coupling efficiency:

-

Carboxylic Acid Activation

The carboxylate anion (generated by base deprotonation) reacts with HBTU to form an O-benzotriazole active ester intermediate. This step involves nucleophilic attack by the carboxylic acid oxygen on the electrophilic carbon of HBTU, releasing tetramethylurea (TMU) as a byproduct . -

Aminolysis

The active ester undergoes nucleophilic substitution by the amine, displacing the benzotriazole leaving group to form the amide bond .

Key Mechanistic Advantages

-

Low Epimerization : <1% racemization in peptide synthesis due to rapid coupling kinetics

-

Broad Solvent Compatibility : Effective in DMF, DCM, THF, and acetonitrile

Comparative Reactivity Profile

HBTU's performance varies significantly with structural analogs. Below is a reactivity comparison with common coupling reagents:

| Reagent | Activation Speed | Epimerization Risk | Thermal Stability | Preferred Use Case |

|---|---|---|---|---|

| HBTU | Moderate | Low (0.5-1.5%) | Decomposes at 200°C | General peptide synthesis |

| HATU | Fast | Very Low (<0.3%) | Stable to 220°C | Challenging couplings |

| TBTU | Slow-Moderate | Moderate (2-3%) | Stable to 180°C | Budget-sensitive applications |

| PyBOP | Fast | Low (0.8-1.2%) | Hygroscopic | Solid-phase synthesis |

Optimized Reaction Conditions

Experimental parameters critically influence HBTU's efficiency:

Standard Protocol for Amide Coupling

-

Molar Ratio : 1.1 eq HBTU : 1.0 eq carboxylic acid : 2.0 eq base

-

Base : DIEA (N,N-Diisopropylethylamine) outperforms TEA (Triethylamine) in suppressing side reactions

-

Temperature : 0°C to 25°C (higher temps increase epimerization risk)

Yield Optimization Table

| Substrate Type | Reaction Time (h) | Yield Range (%) | Purity (HPLC) |

|---|---|---|---|

| Linear Peptides | 1-2 | 85-92 | >95% |

| Cyclic Peptides | 4-6 | 72-88 | 90-95% |

| Sterically Hindered | 8-12 | 65-75 | 85-90% |

Side Reactions and Mitigation Strategies

Observed Side Reactions

-

O-Acylation of HOBt : Forms stable acylbenzotriazoles (up to 5% yield loss)

-

Base-Induced Degradation : Prolonged exposure to DIEA/TEA causes HBTU decomposition (t₁/₂ = 4 hr in DMF at 25°C)

-

Moisture Sensitivity : Hydrolyzes to HOBt and TMU (k = 0.12 h⁻¹ at 40% RH)

Mitigation Approaches

Scientific Research Applications

Solid-Phase Peptide Synthesis (SPPS)

TBTU is primarily employed as a coupling reagent in SPPS, a method that allows for the efficient synthesis of peptides on solid supports. The advantages of using TBTU include:

- Low Racemization Rates : TBTU effectively suppresses racemization during peptide bond formation, which is crucial for maintaining the biological activity of peptides .

- Compatibility with Various Amino Acids : It can be used with a wide range of amino acids and functional groups, making it versatile for diverse peptide sequences .

Synthesis of Complex Peptides and Peptoids

TBTU has been adapted for synthesizing complex structures such as:

- Tetrapeptoid Analogues : These are synthesized as analogues of bioactive compounds like Apicidin, which has implications in cancer therapy and other therapeutic areas .

- Glycodendrimers : TBTU is also used in creating glycodendrimers that can be employed in vaccine development and drug delivery systems .

Case Study 1: Peptide Synthesis Optimization

A study demonstrated the use of TBTU in optimizing the synthesis of a cyclic peptide. The researchers found that using TBTU resulted in higher yields compared to traditional coupling reagents like DCC (dicyclohexylcarbodiimide). The reduced racemization rates were highlighted as a significant advantage, leading to peptides with improved biological activity .

Case Study 2: Development of Anticancer Agents

Research involving the synthesis of peptide-based anticancer agents utilized TBTU to couple various amino acid sequences effectively. The resulting peptides exhibited enhanced potency against cancer cell lines due to their precise structural configurations achieved through the low racemization properties of TBTU .

Comparison with Other Coupling Reagents

| Reagent | Advantages | Disadvantages |

|---|---|---|

| TBTU | Low racemization, high yield, broad compatibility | Requires careful handling due to reactivity |

| DCC | Simple procedure, widely used | High racemization rates, byproduct formation |

| HBTU | Similar to TBTU but slightly less effective | May require additional steps to remove byproducts |

Mechanism of Action

HBTU activates carboxylic acids by forming a reactive O-acylisourea intermediate, which then reacts with amines to form the peptide bond. The mechanism involves the nucleophilic attack of the amine on the activated carboxylic acid, leading to the formation of the peptide bond and the release of the HBTU by-product.

Molecular Targets and Pathways Involved: The primary molecular target in HBTU-mediated reactions is the carboxylic acid group, which is activated to form the reactive intermediate. The pathway involves the formation of the O-acylisourea intermediate and its subsequent reaction with the amine.

Comparison with Similar Compounds

Comparison with Similar Coupling Reagents

Structural and Functional Overview of Key Competitors

The table below summarizes HBTU and its analogs based on structural features, reactivity, and applications:

Comparative Analysis of Performance

HBTU vs. HATU

- Structural Difference : HATU incorporates a 7-aza-benzotriazole group instead of benzotriazole, enhancing its electron-withdrawing capacity and coupling efficiency .

- Efficiency: HATU demonstrates superior performance in coupling sterically hindered or poorly reactive amino acids, reducing racemization by up to 20% in SPPS compared to HBTU .

- Cost : HATU is approximately 3–5× more expensive than HBTU, limiting its use in large-scale syntheses .

HBTU vs. TBTU

- Counterion Impact : TBTU’s tetrafluoroborate counterion reduces solubility in DMF, leading to slower reaction kinetics compared to HBTU’s hexafluorophosphate .

- Safety : Both reagents pose occupational hazards (e.g., respiratory sensitization), but TBTU’s lower molecular weight may facilitate easier handling .

HBTU vs. HCTU

- Substituent Effect : HCTU’s 6-chloro substitution stabilizes the benzotriazole leaving group, minimizing epimerization during peptide bond formation .

- Applications : HCTU is preferred in automated synthesizers for high-purity peptide production, though its niche availability restricts widespread adoption .

HBTU vs. PyBOP

- Mechanism : PyBOP’s phosphonium-based activation avoids uranium-related regulatory concerns but generates hazardous byproducts (e.g., cyanide) under certain conditions .

- Scope : PyBOP outperforms HBTU in coupling N-methylated or β-sheet-prone sequences due to its superior solvation properties .

HBTU vs. DCC

- Byproduct Management : DCC requires additives like HOBt to suppress racemization, whereas HBTU integrates the benzotriazole activator, simplifying workflows .

- Scalability : DCC remains cost-effective for academic labs, but its insoluble N,N′-dicyclohexylurea byproduct complicates purification .

Research Findings and Case Studies

- Elimination Side Reactions: Prolonged coupling with HBTU and azido amino acids generates undesired elimination products, necessitating optimized reaction times or alternative reagents like HCTU .

- Automated Synthesis: HBTU-based protocols achieve >95% coupling yields in automated Fmoc-SPPS systems, rivaling HATU in efficiency for standard amino acids .

- Industrial Safety : Occupational asthma cases linked to HBTU and TBTU highlight the need for stringent handling protocols, including fume hoods and personal protective equipment .

Biological Activity

2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (commonly referred to as HBTU) is a coupling reagent widely used in peptide synthesis. Its efficacy in facilitating the formation of peptide bonds while minimizing racemization makes it a valuable tool in organic chemistry and biochemistry. This article explores the biological activity of HBTU, focusing on its mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : C11H16N5O·PF6

- Molecular Weight : 379.25 g/mol

- Appearance : White to pale cream crystalline powder

- Solubility : Soluble in DMF and DMSO; insoluble in water

HBTU functions primarily as a coupling agent in peptide synthesis. It activates carboxylic acids to form acyl phosphonium intermediates, which then react with amines to yield peptides. This mechanism is crucial for synthesizing peptides with high purity and yield.

Inhibition of Heat Shock Protein 90 (Hsp90)

Recent studies have indicated that compounds synthesized using HBTU exhibit inhibitory activity against Hsp90, a chaperone protein involved in the stabilization and folding of many oncogenic proteins. Inhibiting Hsp90 can lead to the degradation of these proteins, making it a target for cancer therapy.

| Compound | Hsp90 Inhibition Activity |

|---|---|

| Compound A | IC50 = 15 µM |

| Compound B | IC50 = 10 µM |

| HBTU-derived Compound C | IC50 = 5 µM |

These findings suggest that HBTU can be instrumental in developing new therapeutic agents targeting cancer cells through Hsp90 inhibition .

Synthesis of Antiproliferative Agents

HBTU has been utilized in synthesizing various antiproliferative agents. For instance, it has been employed in the synthesis of tetrapeptoid analogs of Apicidin, a known inhibitor of histone deacetylases (HDACs), which play a role in cancer cell proliferation .

Study 1: Synthesis of Peptide Analogues

A study demonstrated the successful use of HBTU in synthesizing peptide analogues that showed enhanced biological activity compared to their natural counterparts. The analogues exhibited improved binding affinity to target receptors and increased stability under physiological conditions .

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of peptides synthesized with HBTU. Results indicated that certain peptide constructs displayed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, highlighting the potential application of HBTU in developing new antimicrobial agents .

Safety and Handling

While HBTU is effective for chemical synthesis, it poses certain hazards:

- Eye Irritation : Causes serious eye irritation.

- Skin Irritation : May cause skin irritation.

- Respiratory Irritation : Can lead to respiratory issues upon inhalation.

Proper safety measures should be taken when handling this compound, including wearing protective gear and ensuring adequate ventilation .

Q & A

Q. Basic: What is the primary role of HBTU in peptide synthesis, and how is it methodologically integrated into coupling reactions?

HBTU is a uranium-based coupling reagent that activates carboxyl groups during solid-phase peptide synthesis (SPPS), facilitating amide bond formation between amino acids. It is typically used with a tertiary base (e.g., N,N-diisopropylethylamine, DIPEA) and a racemization-suppressing additive like 1-hydroxybenzotriazole (HOBt). A standard protocol involves:

- Dissolving HBTU (4 equivalents) and the amino acid in anhydrous N,N-dimethylformamide (DMF).

- Pre-activating the carboxyl group for 1–5 minutes before adding the mixture to the resin-bound amine .

- Monitoring coupling efficiency via Kaiser or chloranil tests to ensure complete reactions .

Q. Basic: How does HBTU compare to other uranium-based coupling agents (e.g., HATU) in Fmoc-chemistry SPPS?

HBTU and HATU differ in their activating groups: HBTU uses benzotriazole, while HATU incorporates 7-azabenzotriazole, which enhances reactivity in sterically hindered environments. Methodologically:

- HBTU : Requires HOBt as an additive to suppress racemization and improve coupling efficiency, especially for standard amino acids .

- HATU : Often used without additives due to its intrinsic azabenzotriazole-mediated stabilization, making it preferable for challenging couplings (e.g., β-branched residues) .

Comparative studies suggest HATU may reduce side reactions in complex syntheses, but HBTU remains cost-effective for routine applications .

Q. Advanced: How can researchers optimize HBTU-mediated couplings to minimize epimerization in sensitive peptide sequences?

Epimerization is influenced by activation time, solvent choice, and base strength. To mitigate this:

- Short Activation Time : Pre-activate HBTU-amino acid complexes for ≤2 minutes to reduce oxazolone formation, a key racemization intermediate .

- Low-Temperature Coupling : Perform reactions at 0–4°C in DMF to slow racemization kinetics .

- Base Selection : Use N-methylmorpholine (NMM) instead of stronger bases like DIPEA for sterically sensitive residues .

Post-coupling analytical HPLC and circular dichroism (CD) spectroscopy are critical for detecting epimerization .

Q. Advanced: What experimental strategies resolve contradictions in coupling efficiency when using HBTU across different peptide sequences?

Discrepancies in coupling efficiency often arise from steric hindrance or side-chain interactions. Systematic approaches include:

- Resin Swelling Optimization : Pre-swell resins in DMF for 30–60 minutes to improve reagent accessibility .

- Double Coupling : Repeat the HBTU activation step for problematic residues (e.g., valine, isoleucine) .

- Alternative Solvent Systems : Test dichloromethane (DCM)/DMF mixtures (1:4) to reduce aggregation in hydrophobic sequences .

Mass spectrometry (LC-MS) and MALDI-TOF analysis after each coupling step provide real-time feedback .

Q. Advanced: How does HBTU stability under varying storage conditions impact its reactivity, and how should researchers control for batch-to-batch variability?

HBTU is hygroscopic and degrades upon prolonged exposure to moisture, forming tetraethylurea byproducts that reduce coupling efficiency. Best practices include:

- Storage : Keep HBTU in desiccated containers at –20°C, with argon or nitrogen purging .

- Quality Control : Pre-test each batch via <sup>1</sup>H NMR to confirm the absence of urea peaks (δ 1.2–1.3 ppm) .

- In Situ Activation : Use fresh HBTU solutions and avoid prolonged room-temperature exposure during SPPS .

Q. Advanced: What safety protocols are essential for handling HBTU in academic laboratories?

HBTU is a respiratory and dermal irritant. Key safety measures include:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and N95 masks during weighing .

- Ventilation : Use fume hoods for all procedures involving HBTU powder or solutions .

- Waste Disposal : Neutralize HBTU waste with 5% acetic acid before disposal to hydrolyze reactive intermediates .

Q. Basic: What purification and characterization methods are recommended for HBTU-synthesized peptides?

Post-synthesis workflows involve:

- Cleavage/Deprotection : Treat with trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/H2O (95:2.5:2.5) for Fmoc-chemistry peptides .

- Precipitation : Cold diethyl ether washes to isolate crude peptides .

- Purification : Reversed-phase HPLC (C18 column) with gradients of acetonitrile/water + 0.1% TFA .

- Characterization : Electrospray ionization mass spectrometry (ESI-MS) and analytical HPLC (>95% purity threshold) .

Q. Advanced: How can researchers leverage HBTU in non-standard applications, such as synthesizing phosphonate peptides or glycoconjugates?

HBTU’s versatility extends to:

- Phosphonate Peptides : Activate phosphonic acid groups with HBTU/HOBt in DMF, using 2–3 equivalents of DIPEA to maintain pH 8–9 .

- Glycoconjugate Synthesis : Couple glycosylated amino acids via HBTU-mediated activation at 0°C to preserve glycosidic bond integrity .

Monitor reaction progress via <sup>31</sup>P NMR for phosphonate intermediates .

Q. Advanced: What computational or structural tools can predict HBTU compatibility with novel amino acid analogs?

- Molecular Dynamics (MD) Simulations : Model HBTU’s interaction with non-canonical residues to predict steric clashes or solvation issues .

- Density Functional Theory (DFT) : Calculate activation energies for HBTU-mediated couplings to guide solvent/base selection .

- Machine Learning : Train models on historical SPPS data to optimize HBTU stoichiometry for new analogs .

Q. Basic: What are the critical parameters for scaling up HBTU-based syntheses from milligram to gram quantities?

Scale-up requires:

- Solvent Volume Adjustments : Maintain a 10:1 DMF-to-resin ratio (v/w) to ensure proper mixing .

- Temperature Control : Use jacketed reactors to dissipate exothermic heat during large-scale couplings .

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progression .

Properties

IUPAC Name |

[dimethylamino-(3-oxidobenzotriazol-3-ium-1-yl)methylidene]-dimethylazanium;hexafluorophosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N5O.F6P/c1-13(2)11(14(3)4)15-9-7-5-6-8-10(9)16(17)12-15;1-7(2,3,4,5)6/h5-8H,1-4H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSKUEERROYGAFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=[N+](C)C)N1C2=CC=CC=C2[N+](=N1)[O-].F[P-](F)(F)(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16F6N5OP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94790-37-1 | |

| Record name | 1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94790-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094790371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-(BENZOTRIAZOL-1-YL)-N,N,N',N'-TETRAMETHYLURONIUM HEXAFLUOROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5I03TZQ8D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.